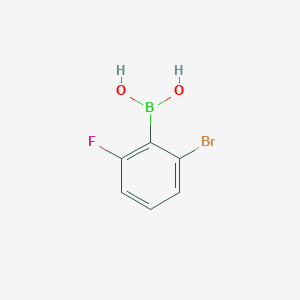

2-Bromo-6-fluorophenylboronic acid

Descripción

Significance of Boronic Acids as Versatile Synthetic Intermediates

Boronic acids, and their derivatives, are organoboron compounds that have seen a surge in use, particularly as intermediates in a wide array of chemical reactions. nih.gov Their stability, generally low toxicity, and the ease with which they can be prepared and handled make them highly attractive in both academic and industrial research. nih.gov One of the most prominent applications of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. wisdomlib.orglibretexts.org This reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst, has become a cornerstone of modern organic synthesis. libretexts.orgrsc.org Beyond the celebrated Suzuki-Miyaura coupling, arylboronic acids participate in a myriad of other transformations, including C-N and C-O bond formation, arylations of various substrates, and as organocatalysts themselves. researchgate.netchem-soc.si Their ability to be transformed into various functional groups underscores their role as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netcymitquimica.com

Strategic Importance of Halogenated Arylboronic Acids in Advanced Organic Synthesis

The introduction of halogen atoms onto the aryl ring of a boronic acid bestows unique chemical properties that are of significant strategic importance in advanced organic synthesis. Halogenated compounds are crucial building blocks, and their presence in an arylboronic acid offers multiple avenues for further functionalization. researchgate.net The carbon-halogen bond can serve as a handle for subsequent cross-coupling reactions, allowing for the sequential and controlled introduction of different substituents onto the aromatic ring. This stepwise approach is invaluable for the construction of highly complex and precisely substituted molecules.

Furthermore, the electronic effects of halogen substituents can influence the reactivity of the boronic acid itself. For instance, the presence of fluorine atoms can modulate the acidity of the boronic acid and its reactivity in coupling reactions. cymitquimica.com This allows for fine-tuning of reaction conditions and can lead to improved yields and selectivities. The unique properties of fluorinated organic compounds, such as increased metabolic stability and altered lipophilicity, make halogenated arylboronic acids particularly valuable precursors in the development of new pharmaceutical agents and materials. cymitquimica.comugr.es

Specific Research Context of 2-Bromo-6-fluorophenylboronic Acid within Contemporary Organic Chemistry

Within the broad class of halogenated arylboronic acids, this compound has garnered specific interest in contemporary organic chemistry. Its structure, featuring both a bromine and a fluorine atom ortho to the boronic acid group, presents a unique combination of reactivity and steric hindrance. This specific substitution pattern makes it a valuable reagent for synthesizing sterically demanding biaryl compounds, which are often challenging to prepare using other methods. acs.org

The presence of the ortho-bromo substituent provides a reactive site for subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of a new carbon-carbon bond. Simultaneously, the ortho-fluoro group can influence the conformation and electronic properties of the resulting biaryl products, which is of interest in medicinal chemistry and materials science. cymitquimica.com Researchers have explored the use of this compound in the synthesis of complex molecules with potential biological activity. The strategic placement of the halogen atoms allows for a two-stage reaction sequence, where the boronic acid is first used in a coupling reaction, and then the bromo group is targeted for a subsequent transformation, providing access to a diverse range of molecular scaffolds.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 913835-80-0 | lookchem.com |

| Molecular Formula | C6H5BBrFO2 | nih.gov |

| Molecular Weight | 218.82 g/mol | nih.gov |

| Melting Point | 138-143 °C | lookchem.com |

| Boiling Point | 324.4°C at 760 mmHg | lookchem.com |

| Density | 1.75 g/cm³ | lookchem.com |

| IUPAC Name | (2-bromo-6-fluorophenyl)boronic acid | nih.gov |

| SMILES | B(C1=C(C=CC=C1Br)F)(O)O | nih.gov |

| InChI | InChI=1S/C6H5BBrFO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H | nih.gov |

| InChIKey | MVSHYHSMIRBRGU-UHFFFAOYSA-N | nih.gov |

Structure

2D Structure

Propiedades

IUPAC Name |

(2-bromo-6-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrFO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSHYHSMIRBRGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1Br)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584397 | |

| Record name | (2-Bromo-6-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-80-0 | |

| Record name | B-(2-Bromo-6-fluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-6-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 6 Fluorophenylboronic Acid

De Novo Synthetic Routes to ortho-Bromo-ortho-Fluorophenylboronic Acid

De novo synthesis offers direct pathways to the target molecule from readily available starting materials. These routes are often characterized by their elegance and efficiency in establishing the desired substitution pattern on the aromatic ring.

Directed ortho-Metalation and Subsequent Boronation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. organic-chemistry.org In this strategy, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a stabilized carbanion. This intermediate can then be trapped with an electrophile, in this case, a boron-containing reagent, to yield the desired boronic acid.

For the synthesis of 2-bromo-6-fluorophenylboronic acid, 1-bromo-3-fluorobenzene (B1666201) serves as a logical precursor. The fluorine atom can act as a moderate directing group, facilitating lithiation at the C2 position. The subsequent reaction with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis, affords the target boronic acid. The efficiency of the DoM reaction is influenced by factors such as the choice of base, solvent, and temperature.

| Reactant | Reagents | Product | Notes |

| 1-Bromo-3-fluorobenzene | 1. n-BuLi or LDA, THF, -78 °C; 2. B(OR)₃; 3. H₃O⁺ | This compound | The fluorine atom directs the lithiation to the ortho position. |

This table showcases a typical reaction scheme for the synthesis of this compound via directed ortho-metalation.

Halogen-Dance Rearrangements Coupled with Boronation

The halogen-dance reaction is a fascinating and synthetically useful isomerization process where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring under the influence of a strong base. clockss.orgresearchgate.net This rearrangement can be ingeniously coupled with boronation to access substitution patterns that are not directly achievable through other methods.

Starting with a di- or polyhalogenated precursor, a strong base can induce a series of deprotonation and halogen-metal exchange events, leading to a thermodynamically more stable organometallic intermediate. This intermediate can then be quenched with a boronic ester to furnish the desired boronic acid. For instance, a suitably substituted dibromofluorobenzene could potentially undergo a halogen-dance rearrangement to generate the requisite 2-bromo-6-fluorophenyl lithium species, which is then boronated. The success of this strategy hinges on the precise control of reaction conditions to favor the desired rearrangement pathway. researchgate.net

Multi-Step Convergent Syntheses from Precursors (e.g., 1-bromo-3-fluorobenzene)

A multi-step synthesis of this compound starting from 1-bromo-3-fluorobenzene could involve an initial functionalization step to introduce a group that can be later converted to the boronic acid moiety. google.com For example, the precursor could be converted to an organometallic reagent, which is then reacted with a suitable electrophile to introduce a placeholder group. In subsequent steps, this placeholder is transformed into the boronic acid. While potentially longer, this approach offers flexibility and can be a reliable route to the target compound.

Precursor-Based Syntheses of this compound Analogs

In many instances, the synthesis of analogs of this compound, where additional functional groups are present on the aromatic ring, is required. These syntheses often start from a pre-functionalized precursor.

Derivatization from 2-Bromo-6-fluoroaniline and Related Intermediates

2-Bromo-6-fluoroaniline is a versatile intermediate that can be readily converted to the corresponding boronic acid. chemicalbook.comgoogle.com The Sandmeyer reaction provides a classic and effective method for this transformation. Diazotization of the aniline (B41778) with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) yields a diazonium salt. This salt can then be subjected to a borylation reaction, for example, by treatment with a boronic acid precursor in the presence of a suitable catalyst, to install the boronic acid group.

Alternatively, modern cross-coupling methodologies can be employed. For instance, the diazonium salt can be used in a Miyaura borylation reaction with a diboron (B99234) reagent, such as bis(pinacolato)diboron, catalyzed by a palladium or copper catalyst. This method often offers milder reaction conditions and broader substrate scope.

| Precursor | Reaction | Product |

| 2-Bromo-6-fluoroaniline | 1. NaNO₂, H⁺; 2. B(OH)₃ or B₂(pin)₂/Catalyst | This compound |

| 2-Bromo-6-fluorotoluene | 1. Oxidation; 2. Conversion to boronic acid | This compound |

This table illustrates synthetic pathways to this compound from common precursors.

Indirect Synthetic Pathways via Other Halogenated Aromatic Precursors

The synthesis of this compound can also be achieved through indirect routes starting from other halogenated aromatic compounds. These pathways often involve strategic halogen-metal exchange reactions or the use of organometallic reagents to introduce the desired functionality.

For example, a precursor such as 1,3-dibromo-2-fluorobenzene (B170666) could be selectively lithiated at the more reactive bromine position, followed by quenching with a boronic ester. The choice of the organolithium reagent and reaction temperature is critical to achieve the desired regioselectivity. Another approach could involve the use of a Grignard reagent derived from a suitable bromofluoroarene, which is then reacted with a trialkyl borate. These indirect methods provide alternative synthetic entries to the target molecule, which can be particularly useful when the more direct routes are not feasible or efficient.

Optimization of Reaction Conditions and Reagent Selection in Boronation

The synthesis of this compound is typically achieved through the boronation of a corresponding aryl halide. This process involves the formation of an organometallic intermediate, which then reacts with a boron electrophile. The optimization of this reaction is a multi-faceted challenge, requiring careful selection of reagents and precise control of reaction parameters to maximize yield and minimize impurities.

A common synthetic pathway involves a halogen-metal exchange with 1,2-bromo-6-fluorobenzene, followed by trapping the resulting arylmetal species with a borate ester. nih.gov The success of this synthesis hinges on the careful management of the reagents and conditions discussed below.

Impact of Organometallic Reagents (e.g., Organolithium, Grignard)

The formation of an arylmetal intermediate is a critical first step in this synthetic sequence. Organolithium and Grignard reagents are the most common choices for this transformation due to their high reactivity and ability to undergo halogen-metal exchange with aryl bromides. nih.govatamankimya.commdpi.com

Organolithium Reagents: Reagents such as n-butyllithium (n-BuLi) are frequently used to perform the lithium-halogen exchange at the bromine position of the starting material, 1,2-bromo-6-fluorobenzene. This reaction is typically rapid, even at very low temperatures. The resulting aryllithium species is a potent nucleophile, ready to react with the subsequently added boron electrophile. nih.gov

Grignard Reagents: Alternatively, Grignard reagents like isopropylmagnesium chloride can be employed. google.com The formation of the aryl Grignard reagent from 1,2-bromo-6-fluorobenzene is a key step. The reactivity of Grignard reagents is generally considered to be lower than that of their organolithium counterparts, which can sometimes be advantageous in preventing side reactions. nih.gov

Table 1: Comparison of Organometallic Reagents in Boronic Acid Synthesis

| Reagent Type | Example | Typical Precursor | Key Characteristics |

|---|---|---|---|

| Organolithium | n-Butyllithium (n-BuLi) | 1,2-Bromo-6-fluorobenzene | High reactivity, fast reaction times, requires very low temperatures. |

Efficacy of Boron Electrophiles (e.g., Trimethyl Borate)

Following the generation of the arylmetal intermediate, a boron-containing electrophile is introduced to form the carbon-boron bond. Trimethyl borate, B(OCH₃)₃, is a widely used and effective reagent for this purpose. atamankimya.comwikipedia.org It is a weak Lewis acid that readily reacts with the highly nucleophilic arylmetal compound. atamankimya.com

Solvation Effects and Temperature Regimes in Boronation Reactions

The solvent and temperature are critical parameters that must be strictly controlled to ensure the success of the boronation reaction.

Solvation Effects: Anhydrous ethereal solvents, such as tetrahydrofuran (B95107) (THF), are commonly used for these reactions. google.com THF is effective at solvating the organometallic intermediates, maintaining their reactivity while preventing aggregation. The use of rigorously dried, aprotic solvents is mandatory to prevent the premature quenching of the highly reactive organometallic reagents. mdpi.com

Temperature Regimes: The generation of the arylmetal intermediate and its subsequent reaction with the borate ester are typically conducted at very low temperatures. Reaction temperatures are often maintained at -40°C or even lower, such as -78°C (the sublimation point of dry ice in acetone). google.com These low temperatures are essential for several reasons:

They enhance the stability of the thermally sensitive organometallic intermediates.

They improve the selectivity of the halogen-metal exchange, particularly when multiple halogens are present.

They minimize side reactions, such as the reaction of the arylmetal intermediate with the solvent or coupling with unreacted starting material. researchgate.net

Failure to maintain low temperatures can lead to a significant reduction in yield and the formation of complex mixtures of byproducts. nih.govresearchgate.net

Table 2: Optimized Conditions for Boronation Reaction

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | -78°C to -40°C | Stabilizes organometallic intermediate, minimizes side reactions. google.comresearchgate.net |

| Solvent | Tetrahydrofuran (THF), anhydrous | Solvates reagents, aprotic nature prevents quenching of intermediates. mdpi.comgoogle.com |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of organometallic reagents with atmospheric oxygen and moisture. mdpi.com |

Isolation and Purification Techniques for Research-Scale Production

Once the reaction is complete and the boronate ester has been hydrolyzed, a systematic workup and purification procedure is necessary to isolate the this compound in high purity.

The typical procedure begins with quenching the reaction mixture, followed by acidification to precipitate the crude boronic acid. The product is then extracted from the aqueous layer using an organic solvent, such as ethyl acetate (B1210297) or dichloromethane. The combined organic layers are washed, often with brine, to remove residual water and water-soluble impurities.

For research-scale quantities, the following purification techniques are commonly employed:

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., petroleum ether and ethyl acetate) and allowed to cool slowly. google.com As the solution cools, the solubility of the boronic acid decreases, leading to the formation of crystals, while impurities tend to remain in the solution.

Silica (B1680970) Gel Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is the method of choice. taylorandfrancis.com A solution of the crude product is loaded onto a silica gel column, and a solvent system (eluent) of appropriate polarity is used to separate the desired compound from impurities based on their differential adsorption to the stationary phase. taylorandfrancis.com Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product, which are then combined and evaporated to yield the purified boronic acid.

The final product is typically a solid, which should be thoroughly dried under vacuum to remove any residual solvents. The purity is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Reactivity and Mechanistic Investigations of 2 Bromo 6 Fluorophenylboronic Acid in Cross Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed cross-coupling of organoboron compounds with organic halides or triflates, known as the Suzuki-Miyaura reaction, is a premier method for constructing biaryl and other conjugated systems. The versatility and robustness of this reaction have made it indispensable in fields ranging from pharmaceuticals to materials science.

Fundamental Principles and Catalytic Cycles in Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle centered on a palladium complex, which alternates between Pd(0) and Pd(II) oxidation states. libretexts.orgnih.gov The cycle comprises three fundamental steps:

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-electrophile (C-X) bond of the organic halide or triflate. This irreversible step results in the formation of a square-planar Pd(II) complex. libretexts.org The rate of this step is highly dependent on the nature of the leaving group (X), typically following the order I > Br > OTf > Cl, which correlates with the C-X bond dissociation energy.

Reductive Elimination: The diorganopalladium(II) intermediate undergoes reductive elimination to form the new C-C bond of the desired product. libretexts.org This step regenerates the catalytically active Pd(0) species, which can then enter a new catalytic cycle. Both transmetalation and reductive elimination typically proceed with retention of stereochemistry. libretexts.org

Palladium-Catalyzed Coupling with Diverse Electrophilic Partners

2-Bromo-6-fluorophenylboronic acid, with its ortho-substituents, presents unique challenges and opportunities in Suzuki-Miyaura coupling. Its reactivity is a product of the interplay between the steric bulk of the bromine and fluorine atoms and their combined electronic effects.

The coupling of this compound with various aryl halides is a key application for synthesizing complex biaryl structures. The choice of halide significantly impacts reaction conditions and efficiency. Due to the high strength of the C-Cl bond, aryl chlorides are generally less reactive than aryl bromides and iodides, often requiring more active catalyst systems with specialized ligands. researchgate.net

For a substrate like this compound, which is prone to decomposition (protodeboronation) under standard basic conditions, rapid catalytic turnover is crucial. acs.org Catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in conjunction with palladium precatalysts are often effective. These systems generate the active Pd(0) species quickly and at lower temperatures, facilitating the coupling before the boronic acid degrades. acs.org

| Entry | Aryl Halide Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 88 |

| 2 | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 92 |

| 3 | 4-Chlorobenzonitrile | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH | 100 | 75 |

| 4 | 2-Bromopyridine | PdCl₂(dppf) | Na₂CO₃ | DMF | 110 | 85 |

Aryl triflates (Ar-OTf) are excellent electrophilic partners in Suzuki-Miyaura reactions, offering reactivity that is often comparable to or greater than that of aryl bromides. organic-chemistry.org They are readily prepared from widely available phenols, expanding the scope of accessible coupling partners. researchgate.net The coupling of this compound with aryl triflates proceeds under similar palladium-catalyzed conditions as those used for aryl halides. The use of phosphine ligands such as triphenylphosphine (PPh₃) or bulkier, more electron-rich ligands is common to achieve high yields. organic-chemistry.orgresearchgate.net The choice of base and solvent system is critical to ensure efficient transmetalation while minimizing triflate hydrolysis, a potential side reaction. researchgate.net

The reactivity of this compound is profoundly influenced by its substitution pattern.

Steric Effects: The presence of two ortho-substituents (Br and F) creates significant steric hindrance around the boronic acid moiety. This bulk can impede the approach of the boronic acid to the palladium center during the transmetalation step. beilstein-journals.org This steric clash can slow down the rate of C-C bond formation. Consequently, catalyst systems with ligands that are themselves bulky may be required to facilitate the reaction, as they can create a more open coordination sphere on the palladium center. nih.gov However, extreme steric hindrance on both coupling partners can significantly lower reaction rates and yields. nih.govmdpi.com

Electronic Effects: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect decreases the electron density of the aromatic ring, which can have multiple consequences. An electron-deficient arylboronic acid may exhibit altered nucleophilicity, potentially affecting the rate of transmetalation. nih.gov Furthermore, polyfluorinated phenylboronic acids are known to be particularly susceptible to protodeboronation, a decomposition pathway where the C-B bond is cleaved by a proton source under the basic reaction conditions. acs.org This instability makes rapid, low-temperature coupling conditions highly desirable.

Elucidation of Mechanistic Pathways in this compound Mediated Suzuki-Miyaura Coupling

The specific mechanistic pathway for the coupling of this compound highlights the challenge of balancing the desired catalytic cycle with off-cycle decomposition pathways. The key mechanistic hurdle is the inherent instability of the boronic acid under basic conditions, which are required for the crucial transmetalation step. acs.org

The reaction begins with the standard oxidative addition of an aryl halide to a Pd(0) complex. The subsequent transmetalation step is where the unique features of this compound become critical. The base in the reaction mixture reacts with the boronic acid to form a more reactive tetracoordinate boronate species. acs.org This "ate" complex is more nucleophilic and readily transfers its aryl group to the palladium(II) center.

However, a competing and detrimental pathway is protodeboronation. For sterically hindered and electronically deactivated substrates like this compound, the rate of transmetalation can be slow. If the catalytically active species is not formed rapidly or if the transmetalation is sluggish, the boronate intermediate can be protonated by the solvent (e.g., water), leading to the cleavage of the carbon-boron bond and the formation of 1-bromo-3-fluorobenzene (B1666201), which terminates the catalytic cycle for that molecule. acs.org

To achieve successful coupling, the kinetic parameters must favor the transmetalation pathway over protodeboronation. This is typically accomplished by:

Using a palladium precatalyst and a bulky, electron-rich ligand that allows for the rapid generation of the active Pd(0) species at room temperature. acs.org

Choosing a base and solvent system that effectively promotes boronate formation without excessively accelerating the rate of protodeboronation.

Employing reaction conditions (e.g., temperature, concentration) that ensure the rate of the productive coupling reaction is significantly faster than the rate of boronic acid decomposition.

Oxidative Addition Step Characterization

The oxidative addition of an aryl halide to a low-valent palladium(0) complex is the inaugural and often rate-determining step in the Suzuki-Miyaura catalytic cycle. In the case of a reaction involving this compound as the coupling partner, the aryl halide substrate, typically an aryl bromide or chloride, undergoes oxidative addition to the Pd(0) center. The electronic nature of the aryl halide plays a crucial role, with electron-deficient rings generally reacting faster.

While specific kinetic studies on the oxidative addition of an aryl halide in the presence of this compound are not extensively documented, general principles suggest that the process is sensitive to both steric and electronic factors. The formation of the catalytically active, low-coordinate Pd(0) species, often monoligated, is a prerequisite for efficient oxidative addition. Bulky phosphine ligands are known to facilitate the formation of these reactive species.

Transmetalation Mechanisms: Boronate vs. Oxo-Palladium Pathways

Following oxidative addition, the transmetalation step involves the transfer of the aryl group from the boronic acid to the palladium center. This process is mechanistically complex and is widely debated to proceed via two primary pathways, particularly in the presence of a base and water. nih.gov

The Boronate Pathway posits that the boronic acid is first activated by a base (e.g., hydroxide or carbonate) to form a more nucleophilic boronate species. This boronate then reacts with the arylpalladium(II) halide complex, displacing the halide and transferring the aryl group to the palladium. nih.gov

The Oxo-Palladium Pathway , conversely, suggests that the arylpalladium(II) halide complex first reacts with the base to form an arylpalladium(II) hydroxide complex. This palladium-hydroxo species then reacts with the neutral boronic acid, facilitating the transfer of the aryl group. nih.govnih.gov

For sterically hindered and electronically deactivated boronic acids like this compound, the equilibrium and rates of these pathways can be significantly affected. The ortho-substituents can influence the ease of boronate formation and its subsequent reaction with the palladium complex. Computational studies on similar systems have been employed to dissect the energy profiles of these competing pathways.

Table 1: Comparison of Transmetalation Pathways

| Pathway | Key Intermediate | Description | Factors Favoring Pathway |

| Boronate Pathway | Aryl-trihydroxyboronate | The base activates the boronic acid to form a more nucleophilic boronate, which then attacks the Pd(II)-halide complex. nih.gov | High base concentration, less sterically hindered boronic acids. |

| Oxo-Palladium Pathway | Aryl-Pd(II)-hydroxide | The Pd(II)-halide complex is converted to a Pd(II)-hydroxide complex, which then reacts with the neutral boronic acid. nih.gov | Weaker bases, presence of water. nih.gov |

Reductive Elimination Dynamics

The final step of the catalytic cycle is reductive elimination, where the two organic moieties on the palladium(II) center couple and are expelled from the coordination sphere, regenerating the catalytically active Pd(0) species. The rate and efficiency of this step are critically influenced by the steric and electronic properties of the ligands and the coupling partners.

For the formation of a biaryl product derived from this compound, the reductive elimination from the corresponding diarylpalladium(II) intermediate can be challenging due to the steric clash of the ortho-substituents. The fluorine atom's electron-withdrawing nature can also impact the electron density at the palladium center, thereby affecting the kinetics of this step. Studies on related fluoroaryl systems have shown that reductive elimination can be a significant kinetic barrier. researchgate.net

Role of Ligands and Bases in Modulating Catalytic Efficiency

The choice of ligands and bases is paramount in overcoming the challenges associated with unreactive coupling partners like this compound. These ancillary components work in concert to enhance the rate and selectivity of the cross-coupling reaction.

Design and Application of Buchwald Ligands and Other Phosphine Systems

Bulky, electron-rich phosphine ligands, particularly the biarylphosphine ligands developed by the Buchwald group, have proven to be exceptionally effective for challenging Suzuki-Miyaura couplings. nih.govsigmaaldrich.com Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are designed to promote the formation of monoligated, highly reactive Pd(0) species, which are crucial for the oxidative addition of unreactive aryl chlorides and bromides. acs.org

The steric bulk of these ligands also facilitates the reductive elimination step by creating a sterically crowded environment around the palladium center. For substrates like this compound, the use of ligands like SPhos can be critical to achieving reasonable yields by accelerating the key steps of the catalytic cycle and mitigating side reactions such as protodeboronation. acs.orgnih.gov

Table 2: Influence of Selected Buchwald Ligands on Suzuki-Miyaura Couplings

| Ligand | Key Structural Features | Primary Application/Advantage |

| SPhos | Biarylphosphine with methoxy groups | High activity for a broad range of substrates, including hindered and heteroaromatic systems. nih.govacs.org |

| XPhos | Biarylphosphine with bulky alkyl groups | Effective for coupling of aryl chlorides and sterically demanding substrates. sigmaaldrich.com |

| RuPhos | Biarylphosphine with a phosphino-substituted lower ring | Particularly effective in C-N and C-O coupling reactions, but also shows utility in C-C couplings. |

Comparative Studies of Inorganic and Organic Bases

The base plays a multifaceted role in the Suzuki-Miyaura reaction, including the activation of the boronic acid and the formation of the palladium-hydroxo species. The choice of base can significantly impact the reaction outcome, especially with sensitive substrates prone to protodeboronation.

Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed. For challenging couplings, stronger bases are often required. However, strong bases can also accelerate the undesired protodeboronation of the boronic acid. acs.org Organic bases, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), are generally less effective in promoting the transmetalation step in Suzuki-Miyaura reactions. kashanu.ac.ir

For fluorinated phenylboronic acids, which are known to be susceptible to protodeboronation, a careful balance of base strength and reaction conditions is necessary. Studies often show that weaker bases like K₃PO₄ can be advantageous in minimizing this side reaction while still promoting the desired coupling. acs.org

Exploration of Heterogeneous versus Homogeneous Catalysis

While homogeneous palladium catalysts, typically featuring phosphine ligands, are the most common for Suzuki-Miyaura reactions, there is growing interest in the development of heterogeneous catalysts for ease of separation and recycling. Heterogeneous catalysts often consist of palladium nanoparticles supported on materials such as carbon, silica (B1680970), or polymers.

A key challenge in heterogeneous catalysis is leaching of the palladium into the reaction mixture, which can lead to a homogeneous catalytic cycle occurring in solution. Distinguishing between a truly heterogeneous and a leaching-based homogeneous mechanism is a significant area of research. For substrates like this compound, the higher temperatures and longer reaction times that may be required could exacerbate palladium leaching from a solid support.

Comparative studies often show that homogeneous catalysts provide higher activity and selectivity for challenging substrates, while heterogeneous catalysts offer practical advantages in terms of reusability, albeit sometimes with a trade-off in performance. mdpi.com

Other Transition Metal-Catalyzed Cross-Coupling Reactions

While the Suzuki-Miyaura reaction is a primary application for this compound, capitalizing on its boronic acid functionality, the presence of the bromine atom provides a reactive handle for other transition metal-catalyzed cross-coupling reactions. This dual functionality allows for sequential couplings, offering a pathway to complex, highly substituted aromatic structures.

Carbon-Carbon Bond Forming Reactions Beyond Suzuki-Miyaura (e.g., Sonogashira, Negishi)

The carbon-bromine bond in this compound is a potential site for various palladium-catalyzed cross-coupling reactions to form other types of carbon-carbon bonds.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes, creating arylalkynes. The general mechanism involves a palladium catalyst and a copper(I) co-catalyst. While specific examples detailing the Sonogashira coupling of this compound are not prevalent in the reviewed literature, the reactivity of aryl bromides in this transformation is well-established. The reaction would involve the oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with a copper acetylide and reductive elimination to yield the 2-(alkynyl)-6-fluorophenylboronic acid derivative. The reaction conditions, such as the choice of palladium catalyst, copper source, base, and solvent, would be critical to ensure selective reaction at the C-Br bond without promoting unwanted side reactions of the boronic acid group.

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. This method is known for its broad scope and functional group tolerance. The bromo substituent of this compound could potentially undergo Negishi coupling with various organozinc reagents (alkyl, aryl, vinyl, etc.). A successful coupling would yield a 2-substituted-6-fluorophenylboronic acid, which could then be used in a subsequent Suzuki-Miyaura coupling. The choice of catalyst is crucial to selectively activate the C-Br bond in the presence of the boronic acid.

Carbon-Heteroatom (C-N, C-O, C-S) Cross-Coupling Applications

The formation of carbon-heteroatom bonds is another important class of cross-coupling reactions where the bromo group of this compound could be employed. These reactions, such as the Buchwald-Hartwig amination (C-N), and related C-O and C-S coupling reactions, typically utilize a palladium or copper catalyst to couple an aryl halide with an amine, alcohol, or thiol.

In the context of this compound, these reactions would lead to the formation of 2-amino-, 2-alkoxy-, or 2-thioalkoxy-6-fluorophenylboronic acids. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. However, a key challenge in these transformations is the potential for competitive reactions. For instance, in a study on iron-catalyzed C-N cross-coupling, it was observed that in a substrate containing both a bromo and a boronic acid group, amination occurred exclusively at the boronic acid moiety, leaving the bromo group intact nih.gov. This highlights the need for careful selection of catalytic systems to achieve regioselective coupling at the C-Br bond.

Recent advancements have explored main-group catalysts for C-N coupling reactions, for instance, using an organophosphorus catalyst to drive the reductive intermolecular coupling of nitro(hetero)arenes with boronic acids organic-chemistry.orgresearchgate.net. While these methods focus on the reactivity of the boronic acid, they underscore the ongoing development of new coupling strategies that could potentially be adapted for selective C-Br functionalization.

Halodeboronation Reactions Involving this compound

Halodeboronation is a reaction in which a boronic acid group is replaced by a halogen atom (F, Cl, Br, I). This transformation is a valuable synthetic tool, particularly for the regioselective introduction of halogens into aromatic rings, which might be difficult to achieve through direct electrophilic halogenation. For electron-deficient aryl boronic acids, such as this compound, this reaction can be particularly useful.

Bromodeboronation Methodologies and Scope

The conversion of an arylboronic acid to an aryl bromide can be achieved using various brominating agents. A common method involves the use of copper(II) bromide (CuBr₂) in an aqueous medium, which offers a ligand-free and base-free procedure with high yields and good functional group tolerance researchgate.net.

Another effective methodology, particularly for electron-deficient substrates, is the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a catalytic amount of a base like sodium methoxide (NaOMe) nih.govacs.orgacs.org. A scalable synthesis of 2-bromo-3-fluorobenzonitrile was developed via the NaOMe-catalyzed bromodeboronation of the structurally similar 2-cyano-6-fluorophenylboronic acid, demonstrating the utility of this method for electron-poor systems nih.govacs.orgacs.orgacs.org.

The scope of bromodeboronation is quite broad, and various functional groups are tolerated under mild, metal-free conditions using reagents like tetrabutylammonium tribromide (TBATB) acs.org.

| Aryl Boronic Acid Substrate | Brominating Reagent | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Cyano-6-fluorophenylboronic acid | DBDMH | 5 mol % NaOMe | Good to Excellent | nih.govacs.orgacs.org |

| Various Arylboronic Acids | CuBr₂ | Water | High | researchgate.net |

| Various Organotrifluoroborates | TBATB | Metal-free | Good | acs.org |

Scope and Limitations of Halodeboronation with Electron-Deficient Aryl Boronic Acids

The halodeboronation of electron-deficient aryl boronic acids, such as this compound, presents both opportunities and challenges. The electron-withdrawing nature of the substituents (bromo and fluoro groups) can make the C-B bond more susceptible to cleavage.

Scope:

Broad Functional Group Tolerance: Many halodeboronation protocols tolerate a wide range of functional groups, including esters, nitriles, amides, and ketones organic-chemistry.orgresearchgate.netacs.org.

Access to Regioisomers: This method provides a route to halogenated aromatics that may not be accessible through direct electrophilic aromatic substitution.

Utility in Complex Synthesis: The ability to convert a boronic acid to a halide allows for multi-step synthetic sequences where the boronic acid is first used in a coupling reaction, and the resulting product is then halogenated at that position for further transformations.

Limitations:

Substrate Reactivity: Highly electron-deficient substrates can be more sluggish in some halodeboronation reactions and may require elevated temperatures or specific catalysts for efficient conversion acs.orgorganic-chemistry.orgresearchgate.net.

Side Reactions: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can be a competing side reaction, especially under harsh conditions or with certain substrates researchgate.netnih.gov.

Sensitive Functional Groups: While many functional groups are tolerated, some, like anilines, can react with electrophilic halogenating agents, leading to undesired byproducts acs.orgresearchgate.net.

For a molecule like this compound, the presence of ortho-substituents could also influence the reaction rate due to steric hindrance. Careful optimization of reaction conditions is therefore crucial to achieve high yields and selectivity in halodeboronation reactions of this and similar electron-deficient aryl boronic acids.

Positional and Electronic Effects of Fluorine and Bromine Substitution on Reactivity

The reactivity of this compound in cross-coupling reactions is profoundly influenced by the specific placement of the bromine and fluorine atoms at the ortho positions relative to the boronic acid moiety. These substituents exert a combination of steric and electronic effects that dictate the compound's behavior, influencing reaction rates, yields, and even the feasibility of certain transformations.

Analysis of Steric Hindrance and Ortho-Effects on Reaction Outcomes

The presence of substituents at the positions ortho to a reactive center on a benzene ring can lead to a phenomenon known as the "ortho effect," which encompasses steric and electronic interactions that are distinct from those observed with meta or para substituents. wikipedia.orgstackexchange.com In the case of this compound, the simultaneous occupation of both ortho positions by halogen atoms—one of which is the relatively bulky bromine atom—creates significant steric hindrance around the boronic acid group.

This steric crowding forces the boronic acid group [-B(OH)₂] to twist out of the plane of the phenyl ring. wikipedia.org This dihedral angle change has critical consequences for reactivity. Primarily, it disrupts the π-conjugation between the vacant p-orbital of the boron atom and the aromatic ring system. This disruption can alter the electronic properties at the boron center and influence the transmetalation step of a cross-coupling cycle, which is often the rate-determining step. nih.gov

Furthermore, the steric bulk of the ortho substituents directly impedes the approach of the palladium catalyst complex to the boronic acid. This hindrance can make the formation of the key intermediate arylpalladium(II) boronate complexes more difficult. acs.orgbeilstein-journals.org Consequently, cross-coupling reactions involving di-ortho-substituted phenylboronic acids often require more forcing conditions, specialized phosphine ligands designed for bulky substrates, or advanced precatalysts to achieve reasonable yields. acs.orgnih.gov In some cases, if the steric clash is too severe, as with two ortho-fluorines, cross-coupling may not be observed at all under standard conditions. researchgate.net The reaction outcomes are thus a direct consequence of this sterically challenging environment, often leading to lower yields compared to less substituted analogs.

| Positional Effect | Description | Impact on Reaction Outcome |

|---|---|---|

| Steric Hindrance | The bulky bromine and fluorine atoms at the C2 and C6 positions physically obstruct the boronic acid group. | Impedes catalyst approach, potentially slowing down or inhibiting the transmetalation step. Can lead to lower product yields. beilstein-journals.org |

| Ortho-Effect (Torsion) | Steric repulsion forces the B(OH)₂ group to rotate out of the plane of the aromatic ring. wikipedia.org | Disrupts π-conjugation between the boron atom and the phenyl ring, altering the electronic character of the boronic acid. |

Quantification of Electronic Effects from Halogen Substituents

Halogen substituents exert a dual electronic influence on aromatic rings: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). nih.gov The net electronic effect is a combination of these opposing forces and is highly dependent on the halogen's identity and its position on the ring.

Inductive Effect (-I): Both fluorine and bromine are highly electronegative and pull electron density away from the phenyl ring through the sigma bond framework. This effect is strongest at the ortho position and decreases with distance. In this compound, the additive inductive effects of two ortho halogens make the aromatic ring significantly electron-deficient. This heightened electron withdrawal increases the Lewis acidity of the boron atom, which can influence its interaction with the bases used in Suzuki-Miyaura coupling reactions. researchgate.net

The electronic influence of substituents can be quantified using Hammett parameters (σ). These values provide a measure of the electron-withdrawing or electron-donating ability of a substituent. While Hammett constants are most straightforwardly applied to meta and para positions, they provide a valuable framework for understanding the electronic environment of the ring. Electron-withdrawing groups are characterized by positive sigma values. etamu.eduetamu.edu The strong inductive character of ortho halogens contributes to a more positive electrostatic potential on the boron atom, affecting its reactivity profile. nih.govnih.gov

| Substituent | Hammett Constant (σₚ) | Inductive Effect (σI) | Resonance Effect (σR) | Electronegativity (Pauling Scale) |

|---|---|---|---|---|

| Fluorine (F) | +0.06 | +0.52 | -0.31 | 3.98 |

| Bromine (Br) | +0.23 | +0.45 | -0.19 | 2.96 |

Data for Hammett constants can vary slightly depending on the source and measurement conditions. The values presented are representative.

The combination of these powerful steric and electronic factors makes this compound a challenging but useful substrate in organic synthesis, requiring carefully optimized conditions for successful cross-coupling. acs.orged.ac.uk

Applications of 2 Bromo 6 Fluorophenylboronic Acid As a Strategic Synthetic Building Block

Synthesis of Complex Biaryl Systems and Substituted Aromatics

The creation of carbon-carbon bonds to form biaryl systems is a cornerstone of organic chemistry, and 2-Bromo-6-fluorophenylboronic acid is a highly effective reagent for this purpose, primarily through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its mild conditions and tolerance of a wide array of functional groups, making it a favored method in both academic and industrial laboratories.

This compound serves as a versatile coupling partner in Suzuki-Miyaura reactions to generate a wide range of functionalized biphenyls. The reaction involves coupling the boronic acid with various aryl halides or triflates. This methodology allows for the efficient synthesis of biphenyl derivatives bearing diverse substituents, which are important intermediates for pharmaceuticals and fine chemicals. The presence of the bromine and fluorine atoms on the boronic acid's phenyl ring adds significant value, as these halogens can be retained in the final product or used as synthetic handles for further functionalization. Research has demonstrated the successful coupling of various boronic acids with fluorinated aryl bromides, highlighting the robustness of this approach for creating complex fluorinated biphenyls.

The ortho-substituents of this compound—the bromo and fluoro groups—play a crucial role in defining the three-dimensional structure of the resulting biaryl compounds. These groups introduce significant steric hindrance around the newly formed C-C bond, influencing the torsional angle between the two aromatic rings. This feature is instrumental in the synthesis of sterically hindered biaryls and complex heteroaryl systems where control of molecular conformation is key. While boronic acids with ortho-substitution, such as 2,6-difluorophenylboronic acid, can be challenging substrates prone to decomposition under standard reaction conditions, specialized palladium precatalysts and ligands have been developed to facilitate these difficult couplings at lower temperatures and with shorter reaction times. This enables the construction of highly substituted and sterically demanding biaryl scaffolds that are of great interest for developing novel ligands, materials, and pharmacologically active molecules.

Role in Pharmaceutical Synthesis and Drug Discovery Efforts

The unique combination of a reactive boronic acid moiety and halogen substituents makes this compound a valuable building block in the field of medicinal chemistry. Its application spans the synthesis of key intermediates for targeted therapies and the creation of novel molecular scaffolds for drug discovery programs.

The 2-bromo-6-fluorophenyl structural unit is a critical component in the synthesis of the antiviral drug Letermovir. Letermovir is an approved medication for the prophylaxis of cytomegalovirus (CMV) infection. The synthesis of this complex molecule involves a key intermediate, N-(2-bromo-6-fluorophenyl)-N′-[2-methoxy-5-(trifluoromethyl)phenyl]urea. This intermediate incorporates the distinct 2-bromo-6-fluorophenyl moiety, for which this compound is a primary synthetic precursor. The development of a concise, asymmetric synthesis for Letermovir highlights the importance of such highly functionalized building blocks in accessing complex pharmaceutical targets efficiently.

Beyond its role in antiviral synthesis, this compound is employed in the broader context of drug discovery to create diverse biologically active molecules. Aromatic ketones, which can be synthesized via Suzuki reactions using boronic acids, are important structural frameworks in many commercial drugs, including the anti-inflammatory agent ketoprofen. The Suzuki-Miyaura reaction, utilizing boronic acids like this compound, provides a powerful tool for assembling the biaryl cores found in many pharmacologically active compounds. Its ability to participate in the formation of C-C bonds under mild conditions makes it suitable for the synthesis of complex molecules and analogs of natural products.

The incorporation of halogen atoms, particularly fluorine, into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. Fluorine can improve metabolic stability, binding affinity, and bioavailability. This compound is an excellent reagent for this purpose, as it allows for the strategic placement of a fluorine atom onto an aromatic ring. In a typical Suzuki-Miyaura coupling, the boronic acid group reacts, leaving the bromo and fluoro substituents intact on the molecular scaffold. The bromine can then serve as a handle for subsequent cross-coupling reactions, while the fluorine atom becomes a permanent feature of the new molecule, imparting its beneficial electronic properties. This dual functionality makes the compound a highly strategic building block for designing next-generation therapeutics.

Mentioned Compounds

| Compound Name | Role / Mention |

| This compound | Primary subject of the article |

| Letermovir | Antiviral drug |

| N-(2-bromo-6-fluorophenyl)-N′-[2-methoxy-5-(trifluoromethyl)phenyl]urea | Key intermediate in Letermovir synthesis |

| 2,6-difluorophenylboronic acid | Example of a sterically hindered boronic acid |

| Ketoprofen | Example of a drug with an aromatic ketone framework |

Applications and Reactions

| Application Area | Reaction Type | Key Feature of Building Block | Resulting Structure |

| Synthesis of Functionalized Aromatics | Suzuki-Miyaura Cross-Coupling | Boronic acid group | Diverse biphenyl derivatives |

| Construction of Complex Architectures | Suzuki-Miyaura Cross-Coupling | Ortho-bromo and ortho-fluoro groups | Sterically hindered biaryls |

| Pharmaceutical Synthesis (Antivirals) | Multi-step synthesis | 2-bromo-6-fluorophenyl moiety | Intermediate for Letermovir |

| Medicinal Chemistry | Introduction of Halogens | Stable fluorine substituent | Fluorine-containing scaffolds |

Contribution to Materials Science Applications

The precise control over molecular architecture afforded by this compound makes it a significant contributor to the field of materials science. The presence of both a reactive boronic acid for cross-coupling and a halogen for further functionalization allows for the construction of complex, high-performance organic materials.

This compound serves as a key intermediate in the synthesis of organic electronic materials, where the electronic properties of the final molecule are paramount. The fluorine substituent can enhance the performance and stability of organic light-emitting diodes (OLEDs) and organic semiconductors. While direct examples of its use in commercially available devices are not always readily available in public literature, its utility can be inferred from the synthesis of related compounds and the known benefits of its structural motifs.

The fluorinated biphenyl core, which can be readily synthesized using this building block, is a common structural element in materials for organic electronics. The electron-withdrawing nature of the fluorine atom can influence the HOMO and LUMO energy levels of the resulting molecule, which is a critical factor in the design of efficient charge transport and emissive layers in OLEDs. For instance, fluorinated biphenyls are known to be used in the synthesis of host materials for blue phosphorescent OLEDs, where they contribute to achieving high quantum efficiencies and long operational lifetimes.

The general synthetic utility of this compound in creating tailored electronic materials is well-recognized. google.com Its application in the synthesis of precursors for OLEDs and other photoactive materials is a key area of its utility in materials science. google.com

The synthesis of conjugated polymers is a significant area where boronic acids play a crucial role, primarily through palladium-catalyzed Suzuki-Miyaura coupling reactions. These polymers are at the forefront of research for applications in organic electronics, sensors, and other advanced technologies. A patent for the preparation of conjugated polymers describes a process where monomers with boronic acid groups are reacted with aromatic dihalide-functional monomers. google.com This process is a foundational method for creating a wide array of conjugated polymers with tailored properties.

While the patent does not specifically name this compound, a bifunctional version of this molecule (e.g., containing an additional reactive site) would be a suitable monomer for such polymerization reactions. The incorporation of the 2-bromo-6-fluorophenyl unit into a polymer backbone would be expected to influence the polymer's solubility, thermal stability, and electronic properties. The fluorine atom can enhance inter-chain packing and improve the material's charge transport characteristics, which is desirable for applications in organic field-effect transistors (OFETs) and photovoltaic devices.

The table below illustrates the general principle of using a bifunctional boronic acid monomer in a Suzuki polymerization to create a conjugated polymer.

| Monomer A (Diboronic Acid) | Monomer B (Dihalide) | Resulting Polymer Structure |

| A derivative of this compound with a second boronic acid group | Aromatic Dihalide (e.g., dibromobenzene) | -[Ar1-Ar2]-n where Ar1 is derived from the boronic acid and Ar2 from the dihalide |

This synthetic strategy allows for the creation of a diverse range of advanced polymers with precisely controlled structures and properties, highlighting the potential of this compound as a monomer precursor.

Versatility in Fine Chemical Synthesis

The true strength of this compound lies in its versatility as a building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The ortho-substitution pattern presents unique steric and electronic effects that can be exploited for regioselective synthesis. The Suzuki-Miyaura coupling reaction is a primary transformation for this compound, enabling the formation of carbon-carbon bonds with a wide range of substrates. acs.orgresearchgate.net

Research has demonstrated that polyfluorophenyl boronic acids can be challenging coupling partners due to their tendency to undergo deboronation under basic conditions. acs.org However, the development of specialized palladium precatalysts has enabled their efficient coupling at room temperature, expanding the scope of their application in the synthesis of pharmaceuticals, agrochemicals, and other materials. acs.org

A notable application of this building block is in the synthesis of precursors for biologically active molecules. For example, a patent discloses the synthesis of (2-bromo-6-fluorophenyl)bis(2,3,5,6-tetrafluorophenyl)borane from this compound. google.com This transformation showcases its use in creating more complex organoboron compounds which can serve as catalysts or intermediates in further synthetic steps.

Furthermore, the structural motif of 2-bromo-6-fluorophenyl is found in precursors to important pharmaceuticals. For instance, 2-bromo-6-fluorobenzaldehyde, a direct precursor to the boronic acid, is used in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, which have applications in treating inflammatory diseases like psoriasis and dermatitis. google.com The synthesis of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid, a phenylacetic acid derivative with potential applications in medicinal chemistry, also highlights the importance of this substituted phenyl ring system. google.com

In the agrochemical sector, fluorinated biphenyl compounds are of significant interest. researchgate.net A patent for the preparation of 5-bromo-2-fluorobenzeneboronic acid, a close structural analog of the title compound, describes its use as an intermediate in the synthesis of pesticides. google.com This underscores the potential of this compound in the development of new crop protection agents.

The table below provides a summary of the key applications of this compound and its close derivatives in fine chemical synthesis.

| Application Area | Example Intermediate/Product | Synthetic Utility |

| Pharmaceuticals | Precursor for PDE4 inhibitors | Synthesis of anti-inflammatory agents |

| (2-bromo-6-fluorophenyl)bis(2,3,5,6-tetrafluorophenyl)borane | Creation of complex organoboron compounds | |

| 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid | Intermediate for medicinal chemistry | |

| Agrochemicals | Intermediate for pesticides (via 5-bromo-2-fluorobenzeneboronic acid) | Development of crop protection agents |

The versatility of this compound in Suzuki-Miyaura coupling and other transformations makes it a strategic component in the synthetic chemist's toolbox for the efficient construction of a wide range of valuable fine chemicals.

Stability, Degradation Pathways, and Handling Considerations in Academic Research

Mechanistic Understanding of Protodeboronation Pathways and Strategies for Mitigation

A primary degradation route for arylboronic acids is protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This undesired side reaction can significantly reduce the yield of the desired cross-coupling products. The rate and likelihood of protodeboronation are highly dependent on factors such as the electronic and steric properties of the substituents on the aromatic ring, as well as the reaction conditions, including pH and temperature. wikipedia.orgrsc.org

Mechanistic studies suggest that protodeboronation can proceed through various pathways. In aqueous media, the reaction pH is a critical factor, as it influences the speciation of the boronic acid. wikipedia.org For many arylboronic acids, the process is accelerated at high pH due to the formation of the more reactive arylboronate anion. ed.ac.uk The mechanism can involve the coordination of a water molecule to the boron atom, followed by the cleavage of the C-B bond. nih.govacs.org

The presence of substituents at the ortho position to the boronic acid group can significantly influence the compound's stability. Specifically, for 2-bromo-6-fluorophenylboronic acid, the fluorine atom at one of the ortho positions plays a crucial role. Research on fluorinated phenylboronic acids has indicated that compounds with fluorine atoms at the ortho positions can be among the least stable. dntb.gov.ua

Table 1: Factors Influencing the Stability of this compound

| Factor | Influence on Stability | Mechanistic Rationale |

|---|---|---|

| Ortho-Fluorine Substituent | Can decrease stability | Increases Lewis acidity and alters electronic properties of the C-B bond, potentially accelerating protodeboronation. dntb.gov.uanih.gov |

| High pH (Basic Conditions) | Decreases stability | Promotes the formation of the more reactive boronate anion, which is more susceptible to protodeboronation. ed.ac.uk |

| Presence of Water | Decreases stability | Water can participate directly in the protodeboronation mechanism. nih.govacs.org The compound is also hygroscopic. fishersci.co.uk |

| Elevated Temperature | Decreases stability | Can accelerate the rate of degradation reactions, including protodeboronation. rsc.org |

To mitigate the inherent instability of boronic acids, particularly those prone to protodeboronation, several strategies can be employed. One common phenomenon is the spontaneous dehydration of boronic acids to form cyclic anhydrides, most commonly a trimeric boroxine. wikipedia.org Commercial batches of this compound are often supplied as a mixture containing varying amounts of its corresponding anhydride. calpaclab.com These anhydrides are generally more stable than the free boronic acid and can readily convert back to the active monomeric form under the conditions of many cross-coupling reactions.

Table 2: Strategies for Stability Enhancement

| Strategy | Description | Advantage |

|---|---|---|

| Formation of Cyclic Anhydrides (Boroxines) | Spontaneous loss of water molecules from three boronic acid molecules to form a six-membered ring. wikipedia.org | Increased stability for storage; often reverts to the active monomer in situ. |

| Formation of Boronic Esters (e.g., Pinacol Ester) | Reaction of the boronic acid with a diol to form a cyclic ester. digitellinc.com | Significantly improves stability against protodeboronation and oxidation, aiding in purification and handling. ed.ac.ukdigitellinc.com |

Optimal Storage and Handling Protocols for Maintaining Reagent Integrity in Laboratory Settings

The long-term stability and reliability of this compound in a research laboratory are critically dependent on appropriate storage and handling procedures. Given its chemical nature, exposure to atmospheric moisture, heat, and incompatible chemicals can lead to degradation, compromising its integrity.

Based on safety data sheets and general chemical handling principles, the following protocols are recommended:

Storage Conditions : To maintain product quality, the compound should be stored in a refrigerator. fishersci.co.uk It should be kept in a tightly closed container placed in a dry and well-ventilated area. fishersci.co.uk

Inert Atmosphere : Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to protect the compound from moisture, as it is hygroscopic. fishersci.co.uk

Segregation : The reagent should be stored segregated from incompatible materials. This includes strong oxidizing agents, strong acids, and strong bases. fishersci.co.uk As a general practice for organic acids, it should be stored separately from bases and oxidizers. ufl.eduflinnsci.com

Handling : When handling the solid, ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. fishersci.co.uk Avoid creating dust. Do not get the chemical in the eyes, on the skin, or on clothing. fishersci.co.uk After handling, containers should be tightly resealed to prevent moisture absorption.

Table 3: Summary of Storage and Handling Recommendations

| Parameter | Recommendation | Rationale |

|---|---|---|

| Temperature | Keep refrigerated. fishersci.co.uk | Slows down potential degradation pathways. |

| Atmosphere | Store under an inert atmosphere in a tightly closed container. fishersci.co.uk | Protects against moisture, as the compound is hygroscopic. fishersci.co.uk |

| Location | A dry and well-ventilated place. fishersci.co.uk | Prevents moisture uptake and ensures safe dispersal of any potential vapors. |

| Chemical Compatibility | Segregate from strong oxidizing agents, acids, and bases. fishersci.co.uk | Avoids potentially hazardous or degrading chemical reactions. |

| Personal Handling | Use appropriate PPE; avoid dust formation and contact. fishersci.co.uk | Ensures personal safety and prevents contamination of the reagent. |

Table of Compounds

| Compound Name |

|---|

Future Directions and Emerging Research Avenues for 2 Bromo 6 Fluorophenylboronic Acid

The utility of 2-bromo-6-fluorophenylboronic acid as a versatile building block in organic synthesis is poised to expand significantly, driven by emerging research trends that prioritize sustainability, efficiency, and precision. Future advancements are expected to refine its synthesis and broaden its application through innovative chemical strategies and technologies. These new avenues of research promise to unlock the full potential of this halogenated arylboronic acid in fields ranging from pharmaceuticals to material science. leapchem.comthieme.de

Q & A

Basic: What are the recommended synthetic routes for 2-bromo-6-fluorophenylboronic acid, and how can purity be optimized?

Methodological Answer:

The compound is typically synthesized via halogen-lithium exchange followed by borylation. For example:

Halogenation: Start with 2,6-difluorophenylboronic acid (CAS 144025-03-6) and introduce bromine via electrophilic substitution using Br₂/FeBr₃ under anhydrous conditions .

Purification: Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials. Recrystallization in methanol/water (3:1 v/v) improves purity to >95% .

Quality Control: Use ¹H/¹³C NMR to confirm substitution patterns (δ 7.2–7.8 ppm for aromatic protons) and ¹⁹F NMR for fluorine environment (δ -110 to -115 ppm) .

Basic: How do researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopy:

- X-ray Crystallography: Resolves steric effects from bromine and fluorine substituents, revealing dihedral angles of ~15° between boronic acid and aromatic plane .

- HPLC-MS (C18 column, 0.1% TFA in acetonitrile/water) detects impurities (<2% by area) .

Advanced: How do steric and electronic effects of bromo/fluoro groups influence Suzuki-Miyaura coupling efficiency?

Methodological Answer:

- Steric Hindrance: The ortho-bromo substituent reduces coupling yields with bulky aryl halides (e.g., 2-naphthyl bromide) due to restricted Pd(0) access. Optimize using Pd(OAc)₂ with SPhos ligand (2 mol%), which tolerates steric bulk .

- Electronic Effects: Fluorine’s electron-withdrawing nature enhances boronic acid’s electrophilicity, improving coupling with electron-rich partners (e.g., 4-methoxyphenyl bromide). Use K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours .

- Yield Contradictions: Discrepancies in literature (60–90% yields) arise from ligand choice (e.g., PCy₃ vs. XPhos) and solvent polarity. Systematic screening with DOE (Design of Experiments) is recommended .

Advanced: How can researchers resolve contradictions in catalytic system performance across studies?

Methodological Answer:

- Case Study: Conflicting reports on Pd(OAc)₂ vs. PdCl₂(dppf) efficacy:

- Root-Cause Analysis: Use kinetic studies (e.g., in situ NMR) to compare turnover frequencies (TOF) and identify rate-limiting steps (e.g., transmetallation vs. oxidative addition) .

- Mitigation: Pre-activate catalysts with Na₂CO₃ to reduce induction periods .

Advanced: What are the stability challenges of this compound under varying conditions?

Methodological Answer:

- Hydrolytic Stability: The compound degrades in aqueous media (t₁/₂ = 48 hours at pH 7). Store at 0–6°C under argon to minimize boroxine formation .

- Thermal Stability: TGA shows decomposition >180°C. Avoid prolonged heating in refluxing solvents (e.g., THF >66°C) .

- Light Sensitivity: UV-Vis analysis reveals photodegradation (λmax = 270 nm). Use amber vials and conduct reactions under inert, low-light conditions .

Advanced: How to design experiments for probing regioselectivity in cross-coupling reactions?

Methodological Answer:

- Competition Experiments: React this compound with equimolar aryl halides (e.g., 4-bromo vs. 4-chlorotoluene). Analyze product ratios via GC-MS to quantify electronic vs. steric preferences .

- DFT Calculations: Compare activation energies for oxidative addition at Br vs. B sites. B3LYP/6-31G* models predict Br as the dominant site (ΔG‡ = 15–20 kcal/mol) .

- Isotopic Labeling: Use ¹⁸O-labeled boronic acid to track transmetallation pathways via HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.